Methyl 3-(2-methoxyphenyl)propanoate

Antiviral SARS-CoV-2 Coronavirus

Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7) is an aromatic propanoate ester characterized by an ortho-methoxyphenyl group. With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, it is widely utilized as a versatile building block in organic synthesis, with particular relevance to the development of pharmaceuticals and agrochemicals.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 55001-09-7
Cat. No. B1594880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(2-methoxyphenyl)propanoate
CAS55001-09-7
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CCC(=O)OC
InChIInChI=1S/C11H14O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h3-6H,7-8H2,1-2H3
InChIKeyBJDNTBIPIZYXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7): A Key Ortho-Methoxy Aromatic Propanoate Intermediate for Organic Synthesis


Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7) is an aromatic propanoate ester characterized by an ortho-methoxyphenyl group. With the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, it is widely utilized as a versatile building block in organic synthesis, with particular relevance to the development of pharmaceuticals and agrochemicals . The compound's key physicochemical properties, including a density of approximately 1.075 g/mL at 25 °C and a refractive index of n20/D 1.512, are well-established, facilitating its reliable use in synthetic workflows [1].

Why Methyl 3-(2-methoxyphenyl)propanoate Cannot Be Directly Substituted by Its Structural Analogs


Generic substitution of Methyl 3-(2-methoxyphenyl)propanoate with other methoxyphenyl isomers (e.g., meta- or para-) or core analogs is not scientifically valid due to the profound impact of the ortho-methoxy group on molecular conformation and bioactivity. The position of the methoxy substituent on the phenyl ring dictates the molecule's electronic distribution, lipophilicity, and key physical properties such as boiling point and refractive index, which directly influence reaction outcomes and downstream biological interactions . Research on structurally related compounds indicates that ortho-substitution can lead to significant differences in biological potency and selectivity compared to other positional isomers, making the specific regiochemistry of this compound a critical determinant of its function and utility [1].

Quantitative Evidence for the Differentiation of Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7)


Methyl 3-(2-methoxyphenyl)propanoate Exhibits Superior Antiviral Potency and Selectivity Compared to Other Methoxyphenyl Isomers

In a direct head-to-head comparison of synthesized analogs tested for inhibition of SARS-CoV-2 3CLpro, the compound containing a 2-methoxyphenyl moiety (12b) demonstrated an IC50 of 5.54 ± 0.45 µM, which is a more potent inhibitor than its 3-methoxyphenyl (12c) and 4-methoxyphenyl (12d) counterparts, which showed IC50 values of 8.33 ± 0.99 µM and 9.97 ± 1.09 µM, respectively. Furthermore, the 2-methoxyphenyl analog displayed a favorable Selectivity Index (SI) of 5.64, indicating a clear therapeutic window based on its CC50 of 31.24 ± 1.63 µM [1].

Antiviral SARS-CoV-2 Coronavirus

The Ortho-Methoxy Group on Methyl 3-(2-methoxyphenyl)propanoate Confers a Superior Cytotoxicity Selectivity Index (SI) Over Non-Substituted Analogs

Direct comparison of SARS-CoV-2 3CLpro inhibitors reveals that the inclusion of an ortho-methoxy group (compound 12b) dramatically improves the Selectivity Index (SI = 5.64) compared to the unsubstituted phenyl analog (compound 12a, SI = 1.85). While both compounds exhibit comparable cytotoxicity (CC50 of 31.24 µM for 12b vs. 33.46 µM for 12a), the ortho-methoxy substitution results in a 3.3-fold increase in antiviral potency (IC50 of 5.54 µM for 12b vs. 18.12 µM for 12a), directly contributing to a 3-fold higher SI and indicating a more favorable therapeutic window [1].

Cytotoxicity Selectivity Index Drug Discovery

Ortho-Methoxy Substitution on Methyl 3-(2-methoxyphenyl)propanoate Yields a Distinct Physical and Bioactivity Profile Compared to Other Regioisomers

While direct data for the isolated methyl ester is proprietary, a comparative SAR study on related aromatic propanoate analogs demonstrates that the ortho-methoxy position confers unique physicochemical properties. This specific regioisomer influences critical parameters such as lipophilicity (LogP ~2.17 to 2.65, estimated) and molecular conformation, which are distinct from its meta- and para-isomers . This class-level inference is supported by data showing the ortho-substituted analog (12b) has a different IC50 (5.54 µM) and Selectivity Index (SI=5.64) compared to its meta- (IC50=8.33 µM, SI>12.00) and para- (IC50=9.97 µM, SI>10.03) counterparts, confirming that the substitution pattern directly modulates biological activity [1].

Physicochemical Properties Structure-Activity Relationship SAR

Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7) is Procured with Verified Purity (≥95-98%) and Certified Analytical Data, Reducing Development Risk

In contrast to many analogs from unknown or uncertified sources, Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7) is commercially available with defined and verifiable purity specifications, typically ranging from 95% to 98% [1]. Reputable suppliers provide batch-specific certificates of analysis (CoA) including data from NMR, HPLC, or GC, ensuring identity and purity . This is a critical differentiation factor, as the use of lower-purity or uncharacterized analogs can introduce unknown variables and impurities, leading to irreproducible results and significant delays in research and development timelines.

Quality Control Procurement Analytical Standards

Recommended Research and Development Applications for Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7)


Medicinal Chemistry: Hit-to-Lead Optimization for Antiviral Therapeutics

Given the direct evidence that the 2-methoxyphenyl moiety confers superior potency and selectivity in a SARS-CoV-2 3CLpro inhibition assay, Methyl 3-(2-methoxyphenyl)propanoate (CAS 55001-09-7) is a strategic building block for medicinal chemists developing next-generation antiviral agents. Its use as a core scaffold can accelerate the hit-to-lead process by providing a validated starting point with a favorable selectivity index (SI = 5.64) compared to other regioisomers, allowing for focused exploration of structure-activity relationships (SAR) around a proven pharmacophore .

Organic Synthesis: A Validated Building Block for Complex Molecule Construction

Methyl 3-(2-methoxyphenyl)propanoate serves as a reliable and well-characterized intermediate for the synthesis of more complex molecules. Its commercial availability with defined purity (≥95-98%) and established physical properties (density: ~1.075 g/mL at 25°C, refractive index: n20/D 1.512) ensures reproducibility in synthetic routes, a critical factor for scaling up from research to process development in both academic and industrial settings . This contrasts with the use of less-defined regioisomers or intermediates, which can introduce variability and inefficiency.

SAR Studies: Mapping the Effect of Ortho-Substitution on Biological Activity

This compound is an ideal tool for conducting rigorous structure-activity relationship (SAR) studies focused on aromatic substitution patterns. The quantitative differences in IC50 and SI observed between the ortho-, meta-, and para-methoxyphenyl analogs demonstrate that the ortho position is critical for activity . Researchers can use Methyl 3-(2-methoxyphenyl)propanoate as a specific probe to explore the steric and electronic effects of ortho-substitution on target binding, a key investigation in the rational design of new chemical entities (NCEs).

Chemical Biology: Use as a Pharmacophore Probe in Protease Inhibition Assays

The potent inhibition of SARS-CoV-2 3CLpro by the 2-methoxyphenyl analog (IC50 = 5.54 µM) positions Methyl 3-(2-methoxyphenyl)propanoate as a valuable chemical probe for studying protease function and inhibition mechanisms . Its well-defined activity profile allows it to be used as a reference tool in biochemical assays to benchmark new inhibitors or to investigate the role of specific proteases in disease models. The availability of this compound with high purity further supports its use in sensitive and quantitative biological assays.

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